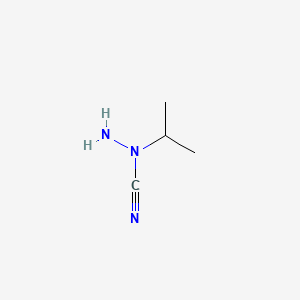
1-Isopropylhydrazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylhydrazinecarbonitrile is a chemical compound with the molecular formula C4H9N3. It is known for its unique structure, which includes a hydrazine group bonded to a carbonitrile group, with an isopropyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Isopropylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydrazinecarbonitrile, 1-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isopropylhydrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and pressures .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Isopropylhydrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of hydrazinecarbonitrile, 1-(1-methylethyl)- involves its interaction with molecular targets through its hydrazine and carbonitrile groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hydrazinecarbonitrile, 1-(1-methylethyl)- include other hydrazine derivatives and carbonitrile compounds, such as:
- Hydrazinecarboxamide
- Hydrazinecarbothioamide
- Hydrazinecarboxaldehyde
Uniqueness
What sets hydrazinecarbonitrile, 1-(1-methylethyl)- apart is its unique combination of a hydrazine group with a carbonitrile group and an isopropyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Eigenschaften
CAS-Nummer |
58605-87-1 |
|---|---|
Molekularformel |
C4H9N3 |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
amino(propan-2-yl)cyanamide |
InChI |
InChI=1S/C4H9N3/c1-4(2)7(6)3-5/h4H,6H2,1-2H3 |
InChI-Schlüssel |
VRPHXQGTAUWCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE](/img/structure/B8752382.png)
![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)





